Cas no 947279-22-3 (1,2-Difluoro-4-phenylmethoxybenzene)
1,2-Difluoro-4-phenylmethoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 4-(Benzyloxy)-1,2-difluorobenzene
- IKKBOMWNZYRNKN-UHFFFAOYSA-N
- AKOS017030613
- 1,2-difluoro-4-phenylmethoxybenzene
- E90826
- SCHEMBL15817
- MFCD13181615
- 1,2-Difluoro-4-(phenylmethoxy)benzene
- 947279-22-3
- 4-Benzyloxy-1,2-difluoro-benzene
- DB-366977
- 1,2-Difluoro-4-phenylmethoxybenzene
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- MDL: MFCD13181615
- Inchi: 1S/C13H10F2O/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2
- InChI Key: IKKBOMWNZYRNKN-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)OCC1C=CC=CC=1)F
Computed Properties
- Exact Mass: 220.06997126g/mol
- Monoisotopic Mass: 220.06997126g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 9.2Ų
1,2-Difluoro-4-phenylmethoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D448838-50mg |
1,2-Difluoro-4-phenylmethoxybenzene |
947279-22-3 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D448838-100mg |
1,2-Difluoro-4-phenylmethoxybenzene |
947279-22-3 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D448838-500mg |
1,2-Difluoro-4-phenylmethoxybenzene |
947279-22-3 | 500mg |
$ 160.00 | 2022-06-05 | ||
| Aaron | AR019GNK-5g |
4-(Benzyloxy)-1,2-difluorobenzene |
947279-22-3 | 95% | 5g |
$460.00 | 2025-02-12 | |
| Aaron | AR019GNK-10g |
4-(Benzyloxy)-1,2-difluorobenzene |
947279-22-3 | 95% | 10g |
$781.00 | 2025-02-12 | |
| A2B Chem LLC | AV20004-500mg |
4-(Benzyloxy)-1,2-difluorobenzene |
947279-22-3 | 97% | 500mg |
$108.00 | 2024-07-18 | |
| A2B Chem LLC | AV20004-1g |
4-(Benzyloxy)-1,2-difluorobenzene |
947279-22-3 | 97% | 1g |
$137.00 | 2024-07-18 | |
| A2B Chem LLC | AV20004-5g |
4-(Benzyloxy)-1,2-difluorobenzene |
947279-22-3 | 97% | 5g |
$400.00 | 2024-07-18 | |
| A2B Chem LLC | AV20004-10g |
4-(Benzyloxy)-1,2-difluorobenzene |
947279-22-3 | 97% | 10g |
$684.00 | 2024-04-19 | |
| A2B Chem LLC | AV20004-25g |
4-(Benzyloxy)-1,2-difluorobenzene |
947279-22-3 | 97% | 25g |
$1282.00 | 2024-04-19 |
1,2-Difluoro-4-phenylmethoxybenzene Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 1,2-Difluoro-4-phenylmethoxybenzene
Introduction to 1,2-Difluoro-4-phenylmethoxybenzene (CAS No. 947279-22-3)
1,2-Difluoro-4-phenylmethoxybenzene, identified by the Chemical Abstracts Service Number (CAS No.) 947279-22-3, is a fluorinated aromatic compound featuring a phenolic methoxy group and two fluorine atoms at the 1 and 2 positions of the benzene ring. This molecule has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential applications in drug discovery and development. The presence of both fluorine atoms and a methoxy group introduces distinct electronic and steric effects, making it a versatile scaffold for designing novel bioactive molecules.
The synthesis of 1,2-Difluoro-4-phenylmethoxybenzene typically involves multi-step organic transformations, often starting from readily available aromatic precursors. The introduction of fluorine atoms at the 1 and 2 positions can be achieved through various fluorination techniques, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The subsequent installation of the phenylmethoxy group further enhances the molecular complexity, enabling further functionalization and derivatization for tailored pharmacological properties.
In recent years, the interest in fluorinated aromatic compounds has surged due to their ability to modulate metabolic stability, lipophilicity, and binding affinity in drug molecules. The fluorine atoms in 1,2-Difluoro-4-phenylmethoxybenzene can influence the compound's electronic distribution, thereby affecting its interactions with biological targets. This has led to extensive research into its potential as a building block for antiviral, anticancer, and anti-inflammatory agents.
One of the most compelling aspects of 1,2-Difluoro-4-phenylmethoxybenzene is its role in developing next-generation pharmaceuticals. For instance, studies have demonstrated its utility in designing small-molecule inhibitors targeting enzymes involved in viral replication. The electron-withdrawing nature of the fluorine atoms can enhance the compound's binding to specific residues in the enzyme active site, improving therapeutic efficacy. Additionally, the methoxy group provides a site for further chemical modification, allowing researchers to fine-tune pharmacokinetic profiles and minimize off-target effects.
Recent advancements in computational chemistry have further accelerated the exploration of 1,2-Difluoro-4-phenylmethoxybenzene's potential. Molecular modeling studies have revealed that its structure optimally balances steric hindrance and electronic properties, making it an ideal candidate for structure-based drug design. By integrating experimental data with computational predictions, scientists can rapidly screen derivatives of this compound for improved pharmacological activity.
The pharmacological profile of 1,2-Difluoro-4-phenylmethoxybenzene has been investigated in several preclinical studies. These investigations have highlighted its promising activity against various disease targets, including enzymes overexpressed in cancer cells and viral proteases. The compound's ability to selectively interact with these targets without significant toxicity makes it an attractive lead for further development. Moreover, its fluorinated structure suggests enhanced bioavailability and metabolic stability compared to non-fluorinated analogs.
Industrial applications of 1,2-Difluoro-4-phenylmethoxybenzene are also emerging. Pharmaceutical companies are increasingly incorporating fluorinated compounds into their libraries due to their favorable drug-like properties. The synthesis scalability and cost-effectiveness of this molecule have made it a preferred choice for large-scale production. As demand for innovative therapeutics grows, 1,2-Difluoro-4-phenylmethoxybenzene is poised to play a pivotal role in addressing unmet medical needs.
The future directions for research on 1,2-Difluoro-4-phenylmethoxybenzene are multifaceted. Efforts are underway to optimize synthetic routes for higher yields and purity levels. Additionally, exploring novel derivatives through combinatorial chemistry and high-throughput screening will uncover additional bioactive scaffolds with enhanced therapeutic potential. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications that benefit patients worldwide.
In conclusion,1,2-Difluoro-4-phenylmethoxybenzene (CAS No. 947279-22-3) represents a significant advancement in medicinal chemistry due to its unique structural features and versatile applications. Its role as a key intermediate in drug development underscores its importance in modern pharmaceutical research. As scientific understanding evolves and new technologies emerge,1,2-Difluoro-4-phenylmethoxybenzene will continue to be a cornerstone in the quest for innovative treatments across various therapeutic areas.
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